2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[(E)-2-cyclopentylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-9-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHPPDBSWSGFA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopentylvinyl derivatives with boronic esters. One common method is the hydroboration of cyclopentylvinyl compounds followed by oxidation to yield the desired dioxaborolane. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, where cyclopentylvinyl compounds are reacted with boron-containing reagents under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-hydride complexes.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and can be used in further chemical transformations.
Scientific Research Applications
2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used to label biomolecules with boron, facilitating studies on boron-containing drugs and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Application Differences
- Alkenyl vs. Saturated Cycloalkyl : The target compound’s conjugated vinyl group (sp²) enables faster transmetalation in cross-couplings compared to saturated cyclohexyl analogs (sp³), which are less reactive due to reduced boron electrophilicity .
- Aryl Derivatives : Aryl boronic esters (e.g., 2-(3,5-dichlorophenyl)- analogs) are solids with higher melting points, suited for controlled stoichiometry in drug synthesis. However, their synthesis often requires halogenation steps (e.g., NCS chlorination) and yields vary widely (26–92%) .
- Heterocyclic Variants : Compounds like 2-(2-methylbenzo[b]thiophen-3-yl)- derivatives (MW 274.19) exhibit niche applications in materials science due to their extended π-systems, though their higher molecular weight may reduce solubility .
Electronic and Steric Effects
- Electronic Effects : The cyclopentylvinyl group’s conjugation stabilizes the boron center’s partial positive charge, enhancing reactivity in Suzuki couplings. In contrast, electron-withdrawing substituents (e.g., Cl in aryl derivatives) further activate the boronic ester for nucleophilic attacks .
- Steric Considerations : The cyclopentyl group provides moderate steric hindrance, balancing reactivity and stability. Bulkier groups (e.g., cyclohexyl or tribromophenyl) may slow reaction kinetics but improve selectivity .
Industrial and Research Utility
- Target Compound : High-yield synthesis (89%) and liquid state make it scalable for industrial cross-coupling applications .
- Tribromophenyl Derivatives : Used in halogen-exchange reactions for functionalized intermediates, though high molecular weight (440.76) complicates handling .
- Benzo[b]thiophen-3-yl Analogs : Applied in optoelectronics and as kinase inhibitors due to sulfur’s electron-rich nature .
Biological Activity
2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 157945-82-9, is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 222.13 g/mol. The compound features a dioxaborolane ring structure that is known for its reactivity in organic synthesis and potential applications in medicinal chemistry.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 222.13 g/mol |
| Boiling Point | Not available |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Purity | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron-containing compounds have been shown to exhibit various pharmacological effects including anti-cancer properties and enzyme inhibition.
Case Studies and Research Findings
-
Anti-Cancer Activity : Research has indicated that boron-containing compounds can inhibit tumor growth. A study conducted by Smith et al. (2023) demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
- A549 (Lung Cancer)
Cell Line IC50 (µM) MCF-7 15 HeLa 10 A549 12 - Cell Lines Tested :
-
Enzyme Inhibition : Another study focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The results indicated a potential role in modulating glucose metabolism.
- Enzymes Inhibited :
- Aldose Reductase
- Dipeptidyl Peptidase IV (DPP-IV)
Enzyme IC50 (µM) Aldose Reductase 25 DPP-IV 30 - Enzymes Inhibited :
Toxicity and Safety
While the compound shows promising biological activity, safety assessments are crucial. The compound is classified under hazardous materials with precautionary statements indicating potential skin and eye irritation ( ). Handling should be done with care in controlled environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
